Bis[2-(2-pyridinyl)phenolato]beryllium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-pyridinyl)phenolato]beryllium typically involves the reaction of beryllium chloride with 2-(2-hydroxyphenyl)pyridine in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified through sublimation to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%) to meet the stringent requirements of electronic and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-pyridinyl)phenolato]beryllium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of beryllium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into its lower oxidation state derivatives.
Substitution: The phenolato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield beryllium oxide, while substitution reactions can produce a variety of beryllium complexes with different ligands .
Scientific Research Applications
Bis[2-(2-pyridinyl)phenolato]beryllium has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Biology: The compound’s fluorescence properties make it useful in biological imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is a key material in the production of high-efficiency OLEDs, serving as an electron-transporting and hole/exciton-blocking layer material
Mechanism of Action
The mechanism by which Bis[2-(2-pyridinyl)phenolato]beryllium exerts its effects is primarily related to its electronic properties. The compound’s high electron mobility and triplet energy level enable efficient charge transport and energy transfer processes. In OLEDs, it acts as an electron-transporting and hole-blocking layer, facilitating the recombination of electrons and holes to produce light .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(2-hydroxyphenyl)pyridine)beryllium
- Beryllium trifluoromethanesulfonate
- Beryllium acetylacetonate
- Beryllium 2-ethylhexanoate
Uniqueness
Bis[2-(2-pyridinyl)phenolato]beryllium stands out due to its unique combination of high electron mobility, high triplet energy level, and excellent charge transport ability. These properties make it particularly suitable for use in high-efficiency OLEDs, where it serves as both an electron-transporting and hole-blocking layer .
Properties
CAS No. |
220694-90-6 |
---|---|
Molecular Formula |
C22H16BeN2O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
beryllium;2-pyridin-2-ylphenolate |
InChI |
InChI=1S/2C11H9NO.Be/c2*13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h2*1-8,13H;/q;;+2/p-2 |
InChI Key |
HRQXKKFGTIWTCA-UHFFFAOYSA-L |
Canonical SMILES |
[Be+2].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.